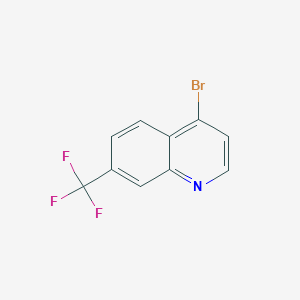

4-Bromo-7-(trifluoromethyl)quinoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-7-(trifluoromethyl)quinoline typically involves the cyclocondensation of 2-trifluoromethylaniline with appropriate reagents. One common method includes the acid-catalyzed condensation of anilines with ethyl 4,4,4-trifluoroacetoacetate, followed by bromination to introduce the bromine atom at the desired position . The reaction conditions often involve the use of strong acids and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for scalability and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

4-Bromo-7-(trifluoromethyl)quinoline undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Cross-Coupling Reactions: The compound can participate in Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds.

Oxidation and Reduction: The quinoline ring can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Cross-Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate are typically used.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

4-Bromo-7-(trifluoromethyl)quinoline has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism of action of 4-Bromo-7-(trifluoromethyl)quinoline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its ability to penetrate biological membranes and interact with enzyme active sites, potentially inhibiting their activity. The bromine atom can also participate in halogen bonding, further influencing its biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-Bromo-2-(trifluoromethyl)quinoline

- 7-Fluoro-4-(trifluoromethyl)quinoline

- 4-Chloro-7-(trifluoromethyl)quinoline

Uniqueness

4-Bromo-7-(trifluoromethyl)quinoline is unique due to the specific positioning of the bromine and trifluoromethyl groups, which confer distinct reactivity and biological activity compared to other similar compounds. This unique structure allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for targeted applications .

Biologische Aktivität

4-Bromo-7-(trifluoromethyl)quinoline is a synthetic compound belonging to the quinoline family, which is recognized for its diverse biological activities. The unique structural features of this compound, particularly the bromine and trifluoromethyl substituents, contribute to its reactivity and potential therapeutic applications. This article explores the biological activity of this compound, including its mechanism of action, pharmacokinetics, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in crucial cellular processes:

- Target of Action : The compound may target lipid kinases such as phosphoinositide 3-kinases (PI3Ks), which play significant roles in cell proliferation, apoptosis, motility, and glucose metabolism.

- Mode of Action : It likely binds at the active site of these targets, resulting in alterations in their functional activity.

- Biochemical Pathways : By influencing PI3K pathways, the compound may affect critical processes such as cell growth and survival.

Pharmacokinetics

Research indicates that compounds similar to this compound exhibit favorable pharmacokinetic properties:

- Absorption : Generally well-absorbed with high bioavailability.

- Distribution : The trifluoromethyl group enhances lipophilicity, allowing for effective interaction with biological membranes.

- Metabolism : Metabolized primarily through cytochrome P450 pathways, which can influence drug interactions and efficacy .

Biological Activity

The biological activity of this compound has been investigated across various domains:

Anticancer Activity

Several studies have evaluated the anticancer potential of quinoline derivatives, including this compound:

- In a zebrafish embryo model, related compounds demonstrated significant growth inhibition against cancer cells. Notably, certain derivatives exhibited LC50 values lower than that of cisplatin, indicating potent anticancer activity .

- A study focusing on quinoline-derived trifluoromethyl alcohols identified them as effective growth inhibitors with apoptotic effects on cancer cells .

Antimicrobial Properties

The compound has also been explored for its antimicrobial properties:

- Research indicates that quinoline derivatives can exhibit activity against various bacterial strains. The presence of the trifluoromethyl group may enhance this activity by improving binding affinity to bacterial targets .

Case Studies

Recent research highlights the efficacy of this compound in various experimental settings:

- Zebrafish Model Study : A study demonstrated that certain quinoline derivatives significantly inhibited tumor growth in zebrafish embryos, suggesting potential for further development as anticancer agents .

- Antimicrobial Evaluation : In vitro tests against Gram-positive bacteria showed promising results for trifluoromethyl-substituted quinolones, indicating a potential pathway for developing new antimicrobial therapies .

Eigenschaften

IUPAC Name |

4-bromo-7-(trifluoromethyl)quinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrF3N/c11-8-3-4-15-9-5-6(10(12,13)14)1-2-7(8)9/h1-5H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVRZSGYZKGTTDG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2C=C1C(F)(F)F)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrF3N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40576390 |

Source

|

| Record name | 4-Bromo-7-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40576390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89446-67-3 |

Source

|

| Record name | 4-Bromo-7-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40576390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.